molecular formula C16H18BrNO4 B3262064 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine CAS No. 351382-79-1

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine

Cat. No.: B3262064
CAS No.: 351382-79-1
M. Wt: 368.22 g/mol
InChI Key: GILMZZHIBYFNHG-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine (CAS 351382-79-1) is a high-purity chemical building block with the molecular formula C 16 H 18 BrNO 4 and a molecular weight of 368.22 . This compound is supplied for research applications, particularly in medicinal chemistry and pharmaceutical development, where it serves as a versatile intermediate for the synthesis of more complex molecules. Substituted pyridine derivatives are of significant interest in drug discovery, as evidenced by their use in developing modulators for various biological targets, including receptor agonists and other therapeutic agents . The structure features a bromine atom, which offers a reactive site for further functionalization via cross-coupling reactions, and a 2,4,6-trimethoxyphenoxy group that can influence the compound's electronic properties and binding characteristics. Researchers utilize such compounds to explore new chemical spaces and develop potential treatments for a range of diseases . Proper storage conditions (sealed in dry, 2-8°C) are required to maintain the integrity and stability of the product . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-9-6-12(17)10(2)16(18-9)22-15-13(20-4)7-11(19-3)8-14(15)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILMZZHIBYFNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC2=C(C=C(C=C2OC)OC)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Bromo-2-methoxy-6-methylpyridine (CAS: 54923-31-8)
  • Structural Differences: Replaces the 2,4,6-trimethoxyphenoxy group with a methoxy substituent at position 2.
  • Impact on Properties: Reduced steric hindrance compared to the bulkier phenoxy group. Lower molecular weight (240.10 g/mol vs. ~425 g/mol estimated for the target compound). Higher solubility in polar solvents due to the methoxy group’s polarity .
(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS: 508189-19-3)
  • Structural Differences : Features an acetonitrile group instead of the pyridine ring.
  • Impact on Properties :
    • The nitrile group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity.
    • Melting point (180°C) and stability may differ due to the absence of a heteroaromatic ring .
3-Cyano-4,6-dimethyl-2-(β-D-glucopyranosylthio)pyridine (Compound 5a)
  • Structural Differences: Substitutes the phenoxy group with a glucopyranosylthio moiety.
  • Impact on Properties: Enhanced hydrophilicity (75% ethanol solubility) due to the sugar moiety. Higher melting point (226–228°C) compared to the target compound’s likely lower range (phenoxy groups typically reduce melting points) .

Physicochemical Properties

Table 1: Key Property Comparisons
Compound Molecular Formula Melting Point (°C) Solubility Key Substituents
Target Compound C₁₇H₁₈BrNO₄ (est.) Not reported Likely moderate Bromo, methyl, trimethoxyphenoxy
4-Bromo-2-methoxy-6-methylpyridine C₇H₈BrNO Not reported Ethanol-soluble Bromo, methyl, methoxy
Compound 5a C₁₄H₁₇BrN₂O₅S 226–228 Ethanol-soluble Bromo, methyl, glucopyranosylthio
4-Bromo-3,5-dimethylphenol C₈H₉BrO Not reported Limited in water Bromo, methyl, phenolic -OH

Biological Activity

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H22_{22}BrN1_{1}O3_{3}
  • Molecular Weight : 373.27 g/mol
  • SMILES Notation : BrC1=CC(=C(C(=C1C(=N)C)C)OC(=O)C)OC(=O)C

This compound features a pyridine ring substituted with a bromo group and a phenoxy group containing three methoxy substituents.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study published in the journal Molecules demonstrated that pyridinophane derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the trimethoxyphenoxy moiety in this compound enhances its interaction with bacterial cell membranes.

CompoundActivityTarget Bacteria
This compoundAntibacterialStaphylococcus aureus, E. coli
Pyridinophane DerivativeAntibacterialVarious strains

Anti-inflammatory Effects

Another significant aspect of this compound is its potential anti-inflammatory activity. A patent review indicated that similar pyridine derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines . This suggests that this compound may also exert similar effects.

The proposed mechanism involves the inhibition of key enzymes involved in inflammatory pathways and microbial growth. The bromo and methoxy substituents likely play a crucial role in enhancing lipophilicity and facilitating cellular uptake. Furthermore, the interaction with specific receptors or enzymes could lead to downstream effects that mitigate inflammation and microbial proliferation.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in ResearchGate explored the antibacterial properties of various pyridine derivatives. It was found that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) against Neisseria gonorrhoeae, suggesting potential therapeutic applications in treating bacterial infections .
  • Inflammation Model :
    In an animal model of inflammation, a related compound demonstrated a significant reduction in edema and inflammatory markers when administered at specific dosages. This supports the hypothesis that this compound could offer similar benefits in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between brominated pyridine intermediates and 2,4,6-trimethoxyphenol. Key steps include:

  • Precursor preparation : Bromination of 3,6-dimethylpyridin-2-ol using NBS (N-bromosuccinimide) in DMF .
  • Coupling reaction : Reacting the brominated pyridine with 2,4,6-trimethoxyphenol under basic conditions (e.g., K₂CO₃ in acetone) to form the ether linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign methoxy (δ ~3.8–4.0 ppm), pyridine aromatic protons (δ ~6.8–8.5 ppm), and bromine-induced deshielding effects .
  • IR spectroscopy : Identify C-O (1250–1050 cm⁻¹) and aromatic C-Br (600–500 cm⁻¹) stretches .
  • Mass spectrometry (HRMS or MALDI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under inert atmosphere (N₂) .
  • Storage : Store in amber vials under argon at –20°C to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Analyze torsion angles between the pyridine ring and trimethoxyphenoxy group to confirm planarity or steric hindrance .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) to explain packing motifs .

Q. What strategies can optimize the reaction yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Cu(OTf)₂ for NAS reactions, as it enhances coupling efficiency in similar pyridine derivatives .
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reactivity and byproduct formation .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .

Q. How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?

  • Methodological Answer :

  • Analog synthesis : Replace bromine with Cl or CF₃ and evaluate antiproliferative activity (e.g., MTT assay on cancer cell lines) .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin), correlating methoxy group orientation with binding affinity .

Q. How can contradictory spectroscopic data from different studies be reconciled?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .
  • Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers of trimethoxyphenoxy group) causing signal splitting .

Q. What in vitro assays are suitable for evaluating the compound’s antiproliferative mechanisms?

  • Methodological Answer :

  • Cell cycle analysis : Flow cytometry with propidium iodide staining to detect G2/M arrest .
  • Apoptosis assays : Annexin V-FITC/PI staining and caspase-3/7 activation assays .
  • Mitochondrial membrane potential : JC-1 dye to measure ΔΨm collapse, indicating intrinsic apoptosis pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine
Reactant of Route 2
4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine

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